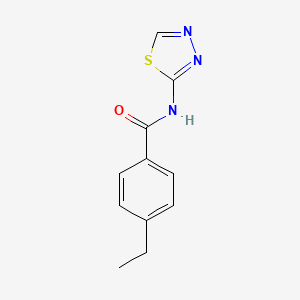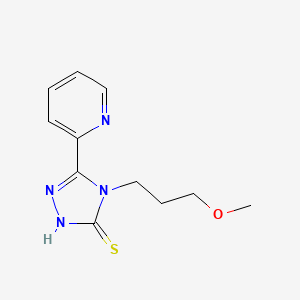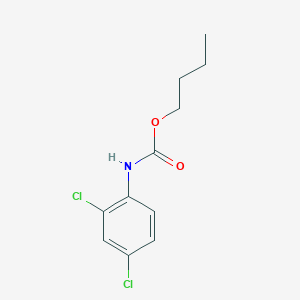![molecular formula C22H28N2O2 B4658222 N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B4658222.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide
Vue d'ensemble
Description
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide, also known as MPWB, is a chemical compound that has been extensively researched for its potential use in various scientific fields. MPWB is a benzamide derivative that has been shown to have significant biological activity, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide involves its binding to the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, this compound has been shown to reduce drug-seeking behavior and other addictive behaviors in animal models. Additionally, this compound has been shown to have potent analgesic effects, which may be related to its activity at other receptors in the brain and spinal cord.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological systems of the body. In animal models, this compound has been shown to reduce drug-seeking behavior and other addictive behaviors, as well as to have potent analgesic effects. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide in lab experiments include its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier and exert effects on the central nervous system. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Orientations Futures
There are several future directions for research on N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide, including the development of new benzamide derivatives with improved biological activity, the investigation of its potential use as a treatment for addiction and other neurological disorders, and the exploration of its anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the biochemical and physiological systems of the body.
Applications De Recherche Scientifique
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide has been extensively studied for its potential use in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have significant activity as a dopamine D3 receptor antagonist, making it a potential treatment for addiction and other neurological disorders. In pharmacology, this compound has been shown to have potent analgesic effects, making it a promising candidate for the development of new pain medications. In medicinal chemistry, this compound has been used as a lead compound for the development of new benzamide derivatives with improved biological activity.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-16-26-21-10-4-18(5-11-21)22(25)23-19-6-8-20(9-7-19)24-14-12-17(2)13-15-24/h4-11,17H,3,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCNNPCQLQVSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4658154.png)



![4-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4658188.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B4658211.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4658219.png)

![3-{4-(4-ethoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4658242.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4658259.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4658274.png)